Mono- vs. Di-Functional Substitution Pattern: Impact on Polymer Dispersity and End-Group Control
In the chain-growth Suzuki-Miyaura polymerization of polyfluorene, the mono-boronic ester monomer 2-(9,9-dihexyl-9H-fluoren-2-yl)-1,3,2-dioxaborolane functions as a terminating end-cap, whereas the 2,7-diboronic ester analog serves as a propagating monomer [1]. Using the mono-functional monomer at 10 mol% relative to the di-functional monomer narrows the molecular weight distribution from Đ = 1.8 to Đ = 1.2 by suppressing uncontrolled step-growth polycondensation pathways.
| Evidence Dimension | Polymer dispersity (Đ) control |
|---|---|
| Target Compound Data | Đ = 1.2 (10 mol% end-capping) |
| Comparator Or Baseline | 2,7-diboronic ester alone (propagating monomer): Đ = 1.8 |
| Quantified Difference | ΔĐ = 0.6 (narrowing of 33%) |
| Conditions | Suzuki-Miyaura polycondensation, Pd catalyst, THF/aq. Na₂CO₃, room temperature |
Why This Matters
Lower dispersity directly translates to more reproducible charge-carrier mobility in organic field-effect transistors (OFETs), making procurement of the mono-functional monomer essential for precision optoelectronic polymer synthesis.
- [1] Yokozawa, T.; Ohta, Y. Transformation of Step-Growth Polymerization into Living Chain-Growth Polymerization. Chem. Rev. 2016, 116, 1950-1968. View Source
